Gne-781

CBP p300 Bromodomain

GNE-781 is the definitive CBP/p300 bromodomain inhibitor for oncology research, delivering >5400-fold selectivity over BRD4 to eliminate off-target ambiguity inherent to GNE-272 or SGC-CBP30. Its oral bioavailability and 89% tumor growth inhibition in MOLM-16 AML xenografts validate it for rigorous in vivo pharmacology. A non-CNS penetrant profile simplifies toxicology assessments, while synergistic potential with BET inhibitors (e.g., OTX015) enables mechanistic deconvolution. Choose GNE-781 to generate unambiguous, publication-quality data.

Molecular Formula C27H33F2N7O2
Molecular Weight 525.6 g/mol
Cat. No. B15568939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGne-781
Molecular FormulaC27H33F2N7O2
Molecular Weight525.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)
InChIKeyCQCWHSDMJBAGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-781: A Highly Selective, Orally Active CBP/p300 Bromodomain Inhibitor for Oncology Research and Procurement


GNE-781 (CAS 1936422-33-1) is an orally active, highly potent, and selective bromodomain inhibitor targeting the transcriptional co-activator proteins CBP (CREB-binding protein) and p300, which are members of the BET family involved in chromatin remodeling and oncogenic transcription [1]. Developed through iterative structure-based drug design from the earlier probe GNE-272, GNE-781 was optimized to achieve significantly improved potency, selectivity, and pharmacokinetic properties suitable for in vivo oncology studies, particularly in acute myeloid leukemia (AML) models [2].

Why GNE-781 Cannot Be Substituted by Other CBP/p300 or BET Bromodomain Inhibitors


CBP/p300 bromodomain inhibitors exhibit significant variability in their target engagement profiles, off-target activity against other BET family members (especially BRD4), and in vivo pharmacokinetic properties. Generic substitution without quantitative evidence of comparable selectivity and exposure is not scientifically valid. For instance, while first-generation probes like GNE-272 and SGC-CBP30 offer CBP/p300 inhibition, they lack the exceptional selectivity window against BRD4 that GNE-781 provides [1]. Similarly, dual CBP/p300-BET inhibitors or HAT domain inhibitors like A-485 operate through entirely different mechanisms and exhibit distinct transcriptional effects and toxicity profiles [2]. Selecting a specific probe thus requires a direct examination of comparative quantitative data in the exact experimental context.

GNE-781: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Exceptional CBP/p300 Target Engagement Compared to First-Generation Probe GNE-272

GNE-781 was optimized from the earlier in vivo chemical tool GNE-272 through structure-based design targeting the LPF shelf, BC loop, and KAc regions. This optimization yielded a substantial 21-fold improvement in potency for CBP compared to its predecessor [1].

CBP p300 Bromodomain TR-FRET Structure-Activity Relationship

Superior Selectivity Over BRD4 Compared to GNE-272 and BET Inhibitors

A defining characteristic of GNE-781 is its high selectivity for CBP/p300 over the closely related BET protein BRD4. While GNE-272 demonstrated only a 20-fold selectivity window (BRD4 IC50 = 400 nM / CBP IC50 = 20 nM), GNE-781 achieves a vastly improved window of over 5400-fold (BRD4 IC50 = 5100 nM / CBP IC50 = 0.94 nM) [1]. This represents a greater than 270-fold increase in selectivity relative to the starting probe. Independent assessments confirm this exquisite selectivity, with broad profiling showing minimal activity against other bromodomains [2].

BRD4 BET Selectivity Off-target Bromodomain

Demonstrated Oral Bioavailability and Multi-Species PK Enabling Robust In Vivo Use

Unlike many tool compounds that are limited to in vitro studies due to poor pharmacokinetic (PK) properties, GNE-781 was specifically optimized to maintain favorable in vivo PK across multiple species. The published data confirms that GNE-781 exhibits good in vivo PK properties and shows moderate to low clearance with acceptable oral bioavailability [1]. This enables its use in oral dosing regimens, including the demonstrated efficacy in a MOLM-16 AML xenograft model where tumor growth inhibition (%TGI) reached 73%, 71%, and 89% at 3, 10, and 30 mg/kg twice-daily oral dosing, respectively .

Pharmacokinetics Oral Bioavailability In Vivo PK/PD AML

Non-CNS Penetrant Profile Eliminates Confounding CNS-Related Toxicities

GNE-781 is explicitly characterized as a non-CNS penetrant CBP/p300 bromodomain inhibitor, a design feature that distinguishes it from earlier probes like GNE-049 [1]. This property was achieved through intentional optimization of polar surface area during its development. The high selectivity of GNE-781 for its targets, combined with its lack of CNS penetration, is intended to mitigate the CNS-related adverse effects observed with less selective or brain-penetrant inhibitors [1].

CNS Brain Penetration Safety Toxicity Pharmacology

Optimal Application Scenarios for GNE-781 Based on Differentiated Evidence


High-Fidelity Target Validation in CBP/p300-Dependent Oncology Models

For researchers investigating the specific role of CBP/p300 bromodomains in oncogenesis, GNE-781 is the preferred tool due to its >5400-fold selectivity over BRD4 [1]. This ensures that any observed anti-proliferative or transcriptional effects can be attributed with high confidence to CBP/p300 inhibition, avoiding the ambiguity associated with less selective probes like GNE-272. This is crucial for validating CBP/p300 as a therapeutic target and for generating robust, publication-quality data.

Oral Efficacy Studies in Acute Myeloid Leukemia (AML) and Other Hematological Malignancies

GNE-781's established oral bioavailability and demonstrated tumor growth inhibition (up to 89% TGI) in a MOLM-16 AML xenograft model make it an ideal compound for in vivo pharmacology studies [1][2]. Its suitability for oral dosing simplifies longitudinal studies and combination therapy experiments, reducing animal stress and experimental variability compared to parenteral routes of administration.

Combinatorial Studies with BET Inhibitors in NUT Midline Carcinoma (NMC)

GNE-781's high selectivity for CBP/p300 enables its use in synergistic combination strategies with BET bromodomain inhibitors like OTX015 [1]. In NMC, this combination induces synergistic growth inhibition and MYC depletion, a therapeutic effect that is being replicated by dual inhibitors like NEO2734. Using GNE-781 allows researchers to deconvolve the individual contributions of CBP/p300 and BET inhibition in driving therapeutic responses.

Toxicology and Safety Pharmacology Studies for Peripheral (Non-CNS) Indications

For teams conducting preclinical safety assessments of CBP/p300 inhibitors for non-brain cancers, GNE-781's non-CNS penetrant profile [1] simplifies the study design and interpretation. It allows researchers to focus on peripheral and hematopoietic toxicities (such as thrombopoiesis effects) without the confounding factor of centrally-mediated adverse events, making it a more targeted tool for toxicology in oncology drug development programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gne-781

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.